吡啶-3,4-二甲酸二乙酯

描述

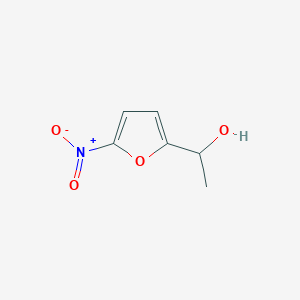

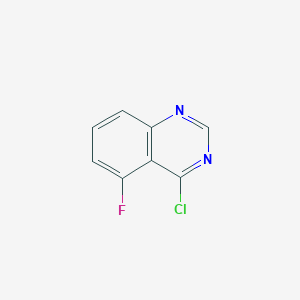

Diethyl pyridazine-3,4-dicarboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is particularly useful in the construction of pyridazine derivatives, which are a class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of diethyl pyridazine-3,4-dicarboxylate and its derivatives has been explored through various methods. One approach involves the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate to obtain ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, which is then applied to synthesize a series of pyridazines . Another method includes the application of radicalic ethoxycarbonylation to synthesize pyridazine carboxylic acid esters, demonstrating the reactivity of pyridazines towards ethoxycarbonyl radicals .

Molecular Structure Analysis

The molecular structure of diethyl pyridazine-3,4-dicarboxylate allows for various condensation reactions. For instance, it can cyclize with o-phenylenediamine in the presence of sodium hydride to yield complex heterocyclic systems such as pyridazino[4,5-c][1,6]benzodiazocine derivatives . The nature of substituents on the pyridazine ring can significantly influence the outcome of these cyclization reactions, leading to diverse molecular architectures .

Chemical Reactions Analysis

Diethyl pyridazine-3,4-dicarboxylate undergoes a range of chemical reactions. It can react with diazomethane to yield various N-methyl and O-methyl derivatives . Spirocyclisation reactions with 1,3-binucleophiles have been studied, resulting in compounds like ethyl 4-oxo-1-phenyl-2-(phenylimino)-1,3,7,8-tetra-azaspiro[4,5]deca-6,9-diene-10-carboxylate . Additionally, transformations with diethylamine and triethylamine have been reported, where these amines act as dienophiles in reverse azadiene synthesis, leading to the formation of pyridazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl pyridazine-3,4-dicarboxylate derivatives are influenced by their molecular structure. The introduction of various substituents can alter properties such as solubility, melting point, and reactivity. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's ability to participate in further chemical transformations . The reactivity of diethyl pyridazine-3,4-dicarboxylate with different reagents, such as guanidine hydrochloride or N,N-dimethylformamide dimethyl acetal, can lead to the formation of a wide array of heterocyclic compounds with distinct physical and chemical characteristics .

科学研究应用

-

Medicinal Chemistry

- Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry because of their potential applications in medicinal chemistry .

- They have various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

- The methods of application or experimental procedures involve the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .

- The outcomes of these applications are summarized with a focus on their structure–activity relationship (SAR) investigations .

-

Optoelectronics

- Pyridazine derivatives are also of potential interest in optoelectronics .

- The review focuses on the recent advances in [3 + n] cycloaddition reactions in the pyridazine series .

- The stereochemistry and regiochemistry of the cycloaddition reactions are discussed .

- Applications in optoelectronics, in particular, as fluorescent materials and sensors, are also reviewed .

-

Synthetic Applications

- Pyridazine derivatives, particularly 4,5-Dicyanopyridazine (DCP), have shown surprising reactivity as a heterocyclic azadiene in inverse electron-demand Hetero Diels-Alder (HDA) processes with different dienophiles .

- The use of alkenes, alkynes, and enamines as 2π electron counterparts afforded dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, respectively .

- The use of suitable bis-dienophiles provides a general strategy for the one-pot synthesis of polycyclic carbo- and hetero-cage systems through pericyclic three-step homodomino processes .

- HDA reactions with heterocyclic dienophiles allowed direct benzoannelation: in particular, pyrrole and indole derivatives were converted to dicyano-indoles and -carbazoles .

- An unprecedented reactivity of DCP as a very reactive heterocyclic electrophile at the C-4 carbon was also evidenced: by changing the experimental conditions, cyanopyrrolyl- and cyanoindolyl-pyridazines were obtained through reactions of pyrrole and indole systems as carbon nucleophiles in formal S N Ar2 processes where a CN group of DCP acts as a leaving group .

-

Pharmaceutical Applications

- A Pfizer patent detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo .

-

Heterocyclic Azadiene in Inverse Electron-Demand HDA Processes

- 4,5-Dicyanopyridazine (DCP) showed a surprising reactivity as a heterocyclic azadiene in inverse electron-demand Hetero Diels-Alder (HDA) processes with different dienophiles .

- The use of alkenes, alkynes, and enamines as 2π electron counterparts afforded dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, respectively .

- The use of suitable bis-dienophiles provides a general strategy for the one-pot synthesis of polycyclic carbo- and hetero-cage systems through pericyclic three-step homodomino processes .

- HDA reactions with heterocyclic dienophiles allowed direct benzoannelation: in particular, pyrrole and indole derivatives were converted to dicyano-indoles and -carbazoles .

- An unprecedented reactivity of DCP as a very reactive heterocyclic electrophile at the C-4 carbon was also evidenced: by changing the experimental conditions, cyanopyrrolyl- and cyanoindolyl-pyridazines were obtained through reactions of pyrrole and indole systems as carbon nucleophiles in formal S N Ar2 processes where a CN group of DCP acts as a leaving group .

-

Huisgen 3+n Dipolar Cycloaddition Reactions

- Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics .

- This review is focused on the recent advances in [3 + n] cycloaddition reactions in the pyridazine series as well as their medicinal chemistry and optoelectronic applications over the last ten years .

- The stereochemistry and regiochemistry of the cycloaddition reactions are discussed .

- Applications in optoelectronics (in particular, as fluorescent materials and sensors) and medicinal chemistry (in particular, antimicrobials and anticancer) are also reviewed .

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

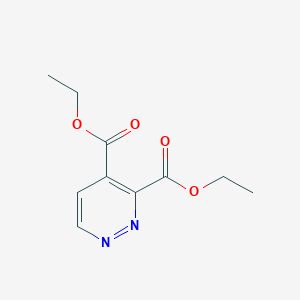

IUPAC Name |

diethyl pyridazine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTDNBVRYCDLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl pyridazine-3,4-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)